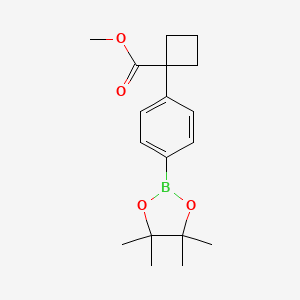
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring, a boronate ester, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. This intermediate is then coupled with a cyclobutane derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for various studies, including enzyme inhibition and protein labeling.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronate ester group but different core structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a cyclobutane ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronate ester group but different substituents.
Uniqueness
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a boronate ester group
Biological Activity
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is a synthetic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C17H25BO5
- Molar Mass : 320.19 g/mol
- CAS Number : 1045808-11-4
- Physical State : Solid (white powder)
- Melting Point : 82°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dioxaborolane moiety is known for its role in stabilizing interactions with enzymes and receptors through hydrogen bonding and coordination chemistry. This compound can modulate enzyme activity and influence signaling pathways critical in cellular processes.
Anticancer Properties
Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. For example:
- Case Study 1 : A study demonstrated that derivatives of dioxaborolane showed significant cytotoxicity against human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The presence of the cyclobutane moiety enhances the compound's lipophilicity, facilitating better membrane penetration and increased bioavailability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural components:
| Component | Role in Activity |
|---|---|
| Dioxaborolane Group | Enhances binding affinity to biological targets |
| Cyclobutane Ring | Increases lipophilicity and stability |
| Methyl Ester | Modulates solubility and bioavailability |
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound:
- Synthesis : The synthesis involves a multi-step process utilizing palladium-catalyzed coupling reactions. The yield can be optimized by adjusting reaction conditions such as temperature and catalyst concentration .
- Biological Evaluation : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate a favorable safety profile with low toxicity at therapeutic doses .
Properties
Molecular Formula |
C18H25BO4 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
OBDYKKYZOXQYLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















